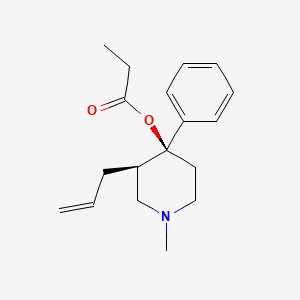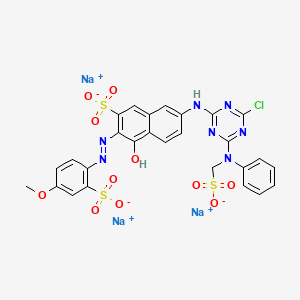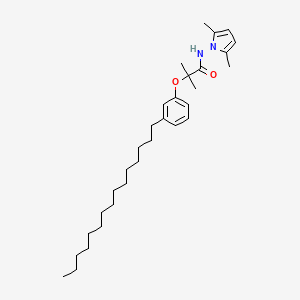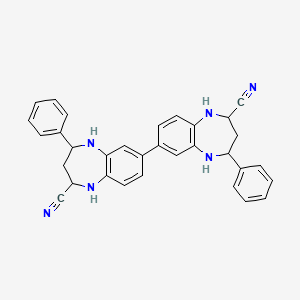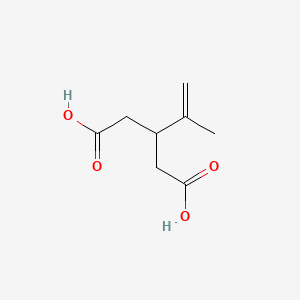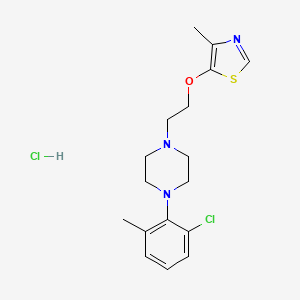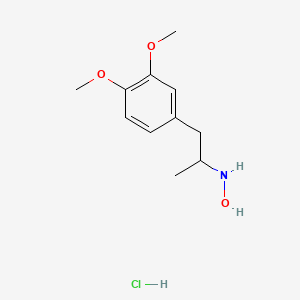
dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride: is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dimethoxyphenyl group and a hydroxyaminopropane moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride is used as a precursor for the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of phenyl derivatives on biological systems. It is often employed in experiments to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable for the synthesis of high-value products.
作用機序
The mechanism of action of dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- dl-1-(3,4-Methylenedioxyphenyl)-2-hydroxyaminopropane hydrochloride
- dl-1-(3,4-Dimethoxyphenyl)-2-methylaminopropane hydrochloride
Comparison: dl-1-(3,4-Dimethoxyphenyl)-2-hydroxyaminopropane hydrochloride is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
91340-74-8 |
|---|---|
分子式 |
C11H18ClNO3 |
分子量 |
247.72 g/mol |
IUPAC名 |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-8(12-13)6-9-4-5-10(14-2)11(7-9)15-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H |
InChIキー |
YEHPXULAQIKIGM-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)
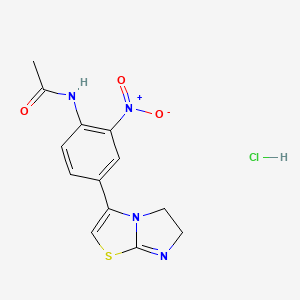
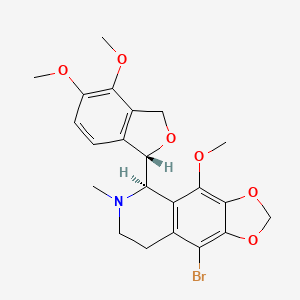
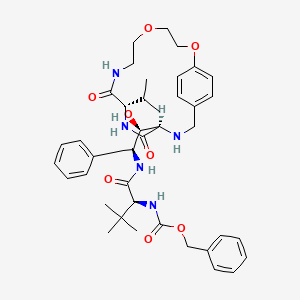

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
